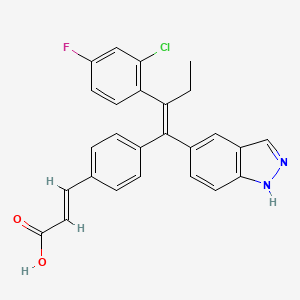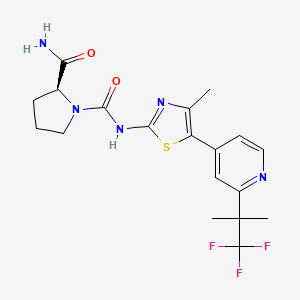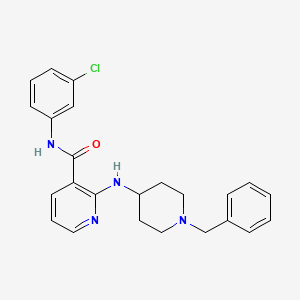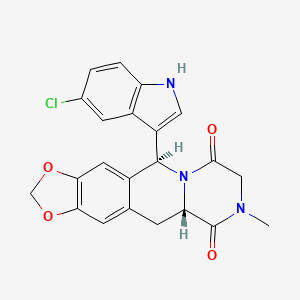
Brilanestrant
Übersicht
Beschreibung
Brilanestrant is an orally available, nonsteroidal selective estrogen receptor degrader (SERD) with potential antineoplastic activity . Upon oral administration, this compound binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A study has evaluated the binding and antagonism/downregulation of the this compound molecule in estrogen receptor-α via quantum mechanics/molecular mechanics, molecular dynamics, and binding free energy calculations .Molecular Structure Analysis
The molecular formula of this compound is C26H20ClFN2O2 . It has a molecular weight of 446.9 g/mol . The IUPAC name for this compound is (E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid .Wissenschaftliche Forschungsanwendungen
Behandlung von ER+-Brustkrebs
Brilanestrant ist ein nicht-steroidaler, kombinierter selektiver Östrogenrezeptormodulator (SERM) und selektiver Östrogenrezeptordegrader (SERD), der zur Behandlung von lokal fortgeschrittenem oder metastasiertem Östrogenrezeptor (ER)-positivem Brustkrebs in Entwicklung war {svg_1}. Es hat in verschiedenen Modellen von ER+-Brustkrebs eine robuste Aktivität gezeigt {svg_2}.
Tamoxifen-resistenter Brustkrebs
This compound erwies sich in Tamoxifen-resistenten In-vitro-Modellen von menschlichem Brustkrebs als wirksam {svg_3}. Dies deutet auf eine mögliche Anwendung in Fällen hin, in denen andere Behandlungen versagt haben.
Fulvestrant-resistenter Brustkrebs
Ähnlich seiner Wirksamkeit in Tamoxifen-resistenten Modellen zeigte this compound auch Aktivität in Fulvestrant-resistenten Modellen von menschlichem Brustkrebs {svg_4}.
ERα-Mutations-Brustkrebs
GDC-0810 hat in präklinischen Modellen von ER+-Brustkrebs, die die ERα-Mutationen ER.Y537S und ER.D538G exprimieren, Aktivität gezeigt {svg_5}. Dies deutet auf eine mögliche Anwendung bei der Behandlung spezifischer genetischer Varianten von Brustkrebs hin.
Orale Bioverfügbarkeit
Im Gegensatz zu Fulvestrant, das durch intramuskuläre Injektion verabreicht werden muss, ist this compound oral bioverfügbar {svg_6}. Dies macht es zu einer bequemeren Option für Patienten.
Formulierungsoptimierung
Es wurden Studien durchgeführt, um die Formulierung von GDC-0810 hinsichtlich verbesserter Verarbeitbarkeit und reduzierter potenzieller Schleimhautreizung zu optimieren {svg_7}. Diese Forschung könnte zu effektiveren und sichereren Verabreichungsmethoden für das Medikament führen.
Klinische Studien
This compound wurde in klinischen Studien auf seine Wirksamkeit bei der Behandlung von ER+-Brustkrebs untersucht {svg_8}. Obwohl die Entwicklung eingestellt wurde, tragen die in diesen Studien gesammelten Daten zu unserem Verständnis von SERDs und ihren potenziellen Anwendungen bei.
Wirkmechanismus
This compound induziert eine eindeutige ERα-Konformation, was auf einen einzigartigen Wirkmechanismus hindeutet {svg_9}. Das Verständnis dieses Mechanismus könnte die Entwicklung neuer Medikamente mit ähnlicher oder verbesserter Wirksamkeit ermöglichen.
Wirkmechanismus
Target of Action
Brilanestrant, also known as GDC-0810, primarily targets the Estrogen Receptor (ER) . The Estrogen Receptor is a protein found in cells that are activated by the hormone estrogen. In many cancers, such as breast cancer, estrogen and its receptor can drive tumor growth .
Mode of Action
This compound is a nonsteroidal combined selective estrogen receptor modulator and selective estrogen receptor degrader . It binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor . This degradation of the estrogen receptor can inhibit the growth and survival of ER-expressing cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the estrogen signaling pathway. This pathway is critical for the growth and progression of certain types of breast cancer . By degrading the estrogen receptor, this compound disrupts this pathway, potentially inhibiting the growth of cancer cells .
Pharmacokinetics
This compound is orally bioavailable . This means it can be taken by mouth and absorbed into the bloodstream to reach its target sites. The oral route of administration is generally more convenient and comfortable for patients compared to other methods like intramuscular injection .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell growth. By degrading the estrogen receptor, this compound can disrupt the estrogen signaling pathway, which many cancer cells rely on for growth and survival . This disruption can inhibit the growth and survival of these cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain mutations in the estrogen receptor or other components of the estrogen signaling pathway could potentially affect the efficacy of this compound . Additionally, factors such as the patient’s overall health, other medications they are taking, and their specific type of cancer can all influence how well this compound works .
Safety and Hazards
Zukünftige Richtungen
Brilanestrant is one of the second-generation nonsteroidal SERDs. It shows promise in treating ESR1-mutated metastatic breast cancers . As clinical data continue to mature on these next-generation endocrine therapies, important questions will emerge related to the optimal sequence of therapeutic options and the genomic and molecular landscape of resistance to these agents .
Eigenschaften
IUPAC Name |
(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURHGPHDEVGCEZ-KJGLQBJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336037 | |
| Record name | Brilanestrant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365888-06-7 | |
| Record name | Brilanestrant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365888067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0810 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12253 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brilanestrant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRILANESTRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM2R1A06R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B612114.png)
![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)

![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)
![5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine](/img/structure/B612120.png)

![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)

